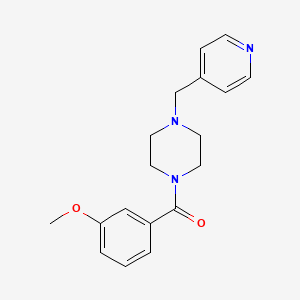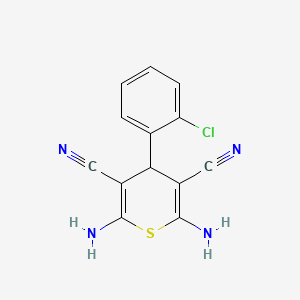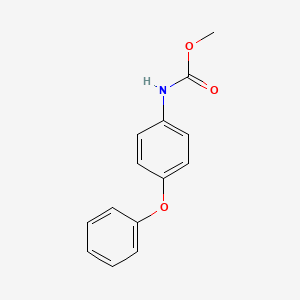
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine, also known as MPBD, is a chemical compound that has been studied for its potential use in scientific research. MPBD belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In
Mécanisme D'action
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine acts as a partial agonist for the 5-HT1A receptor, which means that it activates the receptor to a lesser extent than the endogenous ligand serotonin. This leads to a decrease in the firing rate of serotonergic neurons and a subsequent decrease in the release of serotonin. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also inhibits the reuptake of dopamine by the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been reported to have a low toxicity profile and does not produce significant side effects at doses used in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor and is selective for this receptor subtype. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine also has a long half-life, which allows for sustained effects in animal models. However, 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the potential use of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine as a therapeutic agent for mood disorders and addiction. Another area of interest is the exploration of the mechanisms underlying the anxiolytic and antidepressant-like effects of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine. Further research is also needed to optimize the synthesis method and improve the solubility and stability of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 1-(3-methoxybenzoyl)piperazine with 4-pyridinemethanol in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported in a scientific paper by K. Tanaka and colleagues in 2011.
Applications De Recherche Scientifique
1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has been studied for its potential use in neuroscience research. It has been found to act as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine has also been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of reward and motivation. These properties make 1-(3-methoxybenzoyl)-4-(4-pyridinylmethyl)piperazine a promising tool for studying the neurobiological mechanisms underlying mood disorders and addiction.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-4-2-3-16(13-17)18(22)21-11-9-20(10-12-21)14-15-5-7-19-8-6-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLDURHWKSDTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)
![1-(1-methyl-4-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853898.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)

![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)

![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)